molecular formula C9H13ClFN B1393104 1-(4-Fluorophenyl)propan-1-amine hydrochloride CAS No. 1092797-76-6

1-(4-Fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B1393104
CAS No.: 1092797-76-6
M. Wt: 189.66 g/mol
InChI Key: SNOAOHJQSMWUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a solid substance that is often used in various scientific research applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)propan-1-amine hydrochloride typically involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with nitroethane to form 1-(4-fluorophenyl)-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(4-fluorophenyl)propan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of different catalysts, solvents, and reaction conditions to improve yield and purity .

Chemical Reactions Analysis

1-(4-Fluorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Fluorophenyl)propan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act on neurotransmitter pathways, particularly those involving serotonin and dopamine. The compound may inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced neurotransmission .

Comparison with Similar Compounds

1-(4-Fluorophenyl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOAOHJQSMWUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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